4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with an azetidine moiety, sulfonyl group, and trifluoromethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the 3-methylbenzenesulfonyl group is achieved through sulfonylation reactions using reagents like sulfonyl chlorides. The final step involves the coupling of the azetidine derivative with 2-(trifluoromethyl)pyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(fluoromethyl)pyridine
- 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(chloromethyl)pyridine
- 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(bromomethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 4-{[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H15F3N2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[1-(3-methylphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C16H15F3N2O3S/c1-11-3-2-4-14(7-11)25(22,23)21-9-13(10-21)24-12-5-6-20-15(8-12)16(17,18)19/h2-8,13H,9-10H2,1H3 |
InChI Key |
IITAGQGIZLIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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